N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Characterization
Research by Zaki, Radwan, and El-Dean (2017) describes the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone and its derivatives through acetylation and subsequent reactions, including with sulfa drugs. These compounds are characterized for future pharmacological investigations, indicating their relevance in drug development and the study of novel pharmacophores (Zaki, Radwan, & El-Dean, 2017).
Catalysis and Green Chemistry
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel N-sulfonic acid catalyst for promoting the synthesis of polyhydroquinoline derivatives through a Hantzsch condensation. This research demonstrates the utility of such compounds in facilitating organic reactions under solvent-free conditions, contributing to green chemistry practices (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimalarial Drug Development
O’Neill et al. (2009) discussed the selection and preclinical evaluation of N-tert-butyl isoquine as a potential antimalarial drug. The molecule was designed based on chemical and pharmacological considerations, highlighting the role of synthetic quinolines in addressing global health challenges (O’Neill et al., 2009).
Antimicrobial and Antifungal Applications
Fadda, El-Mekawy, and AbdelAal (2016) synthesized new N-sulfonate derivatives with potential biological activity, demonstrating significant antimicrobial and antifungal properties. This research underscores the potential of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Fluorescence and Sensing Applications
Mikata et al. (2008) prepared isoquinoline-based ligands for zinc-ion sensing, showcasing their improved fluorescence and selectivity over other compounds. This work illustrates the utility of such compounds in bioimaging and metal ion detection (Mikata, Yamanaka, Yamashita, & Yano, 2008).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The specific mode of action would depend on the target of the compound. For example, indole derivatives can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Properties
IUPAC Name |
N-[4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-4-5-23(28)25-19-7-10-21(11-8-19)32(30,31)26-20-9-12-22-18(16-20)6-13-24(29)27(22)15-14-17(2)3/h7-12,16-17,26H,4-6,13-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXYVLSIZREUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.